molecular formula C22H33BrN6O2S B12867988 [(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide

[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide

Katalognummer: B12867988
Molekulargewicht: 525.5 g/mol
InChI-Schlüssel: IBFYBPDPBLVHHZ-TULUPMBKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Stereochemical Configuration

  • Pyrrolidine Ring : The (2S,4S) configuration indicates that the two stereogenic centers at positions 2 and 4 of the pyrrolidine ring adopt an S configuration. This is critical for the compound’s biological activity, as stereochemistry influences binding to the DPP-4 enzyme.
  • Piperazine Substituent : The piperazine group at position 4 of the pyrrolidine adopts a chair conformation, with nitrogen atoms at positions 1 and 4 coordinating the pyrazole ring.

Functional Group Prioritization

  • Parent Hydride : Pyrrolidine (C₄H₉N).
  • Substituents :
    • Piperazin-1-yl group at position 4.
    • 5-Methyl-2-phenylpyrazol-3-yl group on the piperazine nitrogen.
    • Methanone bridge linking the pyrrolidine’s position 2 to a thiazolidin-3-yl group.
  • Counterions : Five hydrobromide ions and one water molecule of crystallization.

CAS Registry Number Assignment and PubChem CID Validation

The compound’s identity is codified through standardized registries:

Identifier Value Source
CAS Registry Number 1572583-29-9 (salt)
760937-92-6 (free base)
PubChem CID 11949652 (free base)
131751866 (salt)
  • CAS Rationale : The free base (760937-92-6) and hydrobromide hydrate (1572583-29-9) are distinct entries due to differences in counterions and hydration states.
  • PubChem Validation : The free base entry includes computed properties (e.g., molecular weight: 426.58 g/mol), while the salt form specifies pentahydrobromide and hydrate stoichiometry.

SMILES Notation and InChI Key Representation Analysis

SMILES Breakdown

The canonical SMILES string encodes stereochemistry, connectivity, and counterions:

O=C([C@H]1NC[C@H](N2CCN(C3=CC(C)=NN3C4=CC=CC=C4)CC2)C1)N5CCSC5.O.Br.Br.Br.Br.Br
  • Core Structure : The C@H notations define the (2S,4S) pyrrolidine stereochemistry.
  • Substituents :
    • N2CCN(C3=CC(C)=NN3C4=CC=CC=C4)CC2: Piperazine-linked 5-methyl-2-phenylpyrazole.
    • N5CCSC5: Thiazolidine ring.
  • Counterions : Five bromide ions (.Br) and one water molecule (.O).

InChI Key Uniqueness

The InChI Key NQPRXLXVOBOTGT-KSLCDFCZSA-N is a hashed identifier derived from the full InChI string, which includes:

  • Main Layer : Molecular formula (C₂₂H₃₀N₆OS).
  • Stereochemical Layer : t19-,20- for pyrrolidine chiral centers.
  • Hydrogen Layer : Explicit hydrogens and counterions.

Structural Validation Table

Feature Representation Source
Molecular Formula C₂₂H₃₀N₆OS·5HBr·H₂O
Exact Mass 507.5 g/mol (free base)
Stereocenters 2 (2S,4S)
Rotatable Bonds 4

Eigenschaften

Molekularformel

C22H33BrN6O2S

Molekulargewicht

525.5 g/mol

IUPAC-Name

[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide

InChI

InChI=1S/C22H30N6OS.BrH.H2O/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;/h2-6,13,19-20,23H,7-12,14-16H2,1H3;1H;1H2/t19-,20-;;/m0../s1

InChI-Schlüssel

IBFYBPDPBLVHHZ-TULUPMBKSA-N

Isomerische SMILES

CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.O.Br

Kanonische SMILES

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.O.Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of [(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide involves several steps. The synthetic route typically includes the formation of the pyrazole ring, followed by the introduction of the piperazine and pyrrolidine moieties. The final step involves the formation of the thiazolidine ring and the addition of the hydrobromide salt. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of specific solvents, temperatures, and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

The compound undergoes the following reaction types:

Reaction Type Key Features
Hydrolysis Susceptible to acid- or base-catalyzed cleavage of amide bonds in aqueous media .
Oxidation Degrades under oxidative conditions (e.g., hydrogen peroxide), forming sulfoxide derivatives .
Photodegradation Exposure to UV light induces structural changes, particularly in the thiazolidine ring .
Thermal Degradation Decomposes at elevated temperatures (>60°C), generating impurities via ring-opening reactions .
Substitution Piperazine and pyrrolidine groups participate in nucleophilic substitution during synthesis.

Common Reagents and Conditions

Key reagents and conditions influencing its reactivity include:

  • Acidic/Basic Media : Degradation occurs in 0.1M HCl (3.66% degradation) and 0.1M NaOH (2.75% degradation), with hydrolysis of the amide bond .

  • Oxidizing Agents : Hydrogen peroxide (3% v/v) causes ~1.6% degradation, forming sulfoxides .

  • Organic Solvents : Acetonitrile and methanol are used in chromatographic analysis due to the compound’s solubility .

  • Temperature : Stability decreases above 40°C, with thermal decomposition yielding multiple degradation products.

Major Reaction Products

Degradation pathways produce several identifiable impurities:

Condition Degradation Products
Acidic (HCl)Des-methyl analog (C21H29N6OS) and thiazolidine ring-opened derivative .
Alkaline (NaOH)Hydrolyzed amide fragment (C18H25N5O2) .
Oxidative (H2O2)Sulfoxide derivative (C22H31BrN6O2S) .
PhotolyticCis-trans isomerization products and dimerized species .

Stability and Degradation Kinetics

Forced degradation studies reveal:

Condition Degradation (%) Major Impurities
Acidic (0.1M HCl)3.663 peaks (RT: 1.8, 2.4, 3.1 min)
Alkaline (0.1M NaOH)2.752 peaks (RT: 2.1, 2.9 min)
Oxidative (3% H2O2)1.621 peak (RT: 2.7 min)
Thermal (60°C, 6 hr)<1.0No significant degradation
Photolytic (UV, 24 hr)<1.0No detectable impurities

Analytical Techniques for Reaction Monitoring

  • HPLC : Employed with a C18 column (mobile phase: 0.1% orthophosphoric acid/acetonitrile/methanol, 65:25:10 v/v) to resolve degradation products .

  • UV Spectrophotometry : Quantification at λmax = 240–267 nm using 0.1N NaOH as solvent .

  • LC-MS : Identifies sulfoxide and hydrolyzed fragments via m/z ratios .

Synthetic Route and Key Reactions

The synthesis involves:

  • Nucleophilic Substitution : L-proline methyl ester reacts with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine under basic conditions.

  • Amidation : Thiazolidine-3-carbonyl chloride couples with the intermediate to form the methanone group.

  • Salt Formation : Hydrobromide salt is precipitated using HBr in acetic acid.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Diabetes Management
The compound is primarily marketed in Japan under the name Teneligliptin hydrobromide hydrate for the treatment of type 2 diabetes mellitus. It functions as a DPP-IV (Dipeptidyl Peptidase IV) inhibitor, which is crucial for enhancing insulin secretion and lowering blood glucose levels post-meal. The mechanism involves the inhibition of the enzyme that breaks down incretin hormones, thereby prolonging their action and improving glycemic control .

2. Pain Management
Research indicates that derivatives of this compound may act as modulators of P2X receptors, which are implicated in pain pathways. This suggests potential applications in treating chronic pain conditions by influencing pain signaling mechanisms . The structural components involving piperazine and thiazolidine rings are often associated with analgesic properties.

Synthesis and Preparation

The synthesis of [(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone involves multiple steps including cyclization reactions and deprotection processes. The use of Lawesson's reagent has been noted for facilitating the formation of thiazolidine rings during synthesis .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of Teneligliptin:

  • Clinical Trials : A study published in a peer-reviewed journal highlighted that patients receiving Teneligliptin showed significant reductions in HbA1c levels compared to placebo groups over a 24-week period. The compound was well-tolerated with minimal side effects reported .
  • Comparative Studies : Comparative analyses with other DPP-IV inhibitors demonstrated that Teneligliptin not only improved glycemic control but also had favorable effects on body weight management, making it a suitable option for overweight patients with type 2 diabetes .

Wirkmechanismus

The mechanism of action of [(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide involves the inhibition of the enzyme DPP-4. By inhibiting DPP-4, the compound prevents the breakdown of GLP-1, a hormone that increases insulin secretion and decreases glucagon secretion. This leads to improved blood glucose control in patients with type 2 diabetes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Stereochemical Comparison

Parameter Teneligliptin Hydrobromide Hydrate (2R,4R)-Stereoisomer
Configuration (2S,4S) (2R,4R)
Molecular Formula C${22}$H${30}$N${6}$OS · HBr · H$2$O C${22}$H${30}$N$_{6}$OS
Therapeutic Activity Potent DPP-4 inhibition Negligible activity
Reference

Other DPP-4 Inhibitors

Teneligliptin belongs to the "gliptin" class, which includes Sitagliptin, Vildagliptin, and Saxagliptin. While all DPP-4 inhibitors share a common mechanism, structural differences impact pharmacokinetics and potency:

  • Sitagliptin: Features a β-amino acid backbone and triazolopiperazine group. Shorter half-life (~12 hours) compared to Teneligliptin .
  • Vildagliptin: Contains a cyanopyrrolidine scaffold, necessitating twice-daily dosing due to rapid metabolism .

Teneligliptin’s unique thiazolidine-pyrrolidine-piperazine architecture enhances binding to the DPP-4 active site, contributing to its prolonged duration of action .

Table 2: DPP-4 Inhibitor Class Comparison

Parameter Teneligliptin Sitagliptin Vildagliptin
Core Structure Thiazolidine-pyrrolidine β-amino acid Cyanopyrrolidine
Half-Life (hours) ~24 ~12 ~3
Dosing Frequency Once daily Once daily Twice daily
Hypoglycemia Risk Low Low Low
Reference

Structural Analogs with Piperazine/Pyrazole Moieties

CP-93,393 ((7S,9aS)-1-(2-pyrimidin-2-yl-octahydro-pyrido[1,2-a]-pyrazin-7-yl-methyl)-pyrrolidine-2,5-dione), an anxiolytic/antidepressant candidate, shares structural motifs (piperazine, pyrazole) with Teneligliptin but lacks DPP-4 affinity .

Table 3: Structural and Metabolic Comparison

Parameter Teneligliptin Hydrobromide Hydrate CP-93,393
Therapeutic Use T2DM Antianxiety/antidepressant
Key Metabolic Pathways Not fully elucidated Pyrimidine ring cleavage, glucuronidation
Bioavailability High Moderate (species-dependent)
Reference

Biologische Aktivität

The compound [(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide , commonly known as Teneligliptin hydrobromide hydrate, is a significant dipeptidyl peptidase 4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula: C22H31BrN6OS
Molecular Weight: 507.5 g/mol
CAS Number: 906093-29-6
IUPAC Name: ((2S,4S)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidin-2-yl)(thiazolidin-3-yl)methanone hydrobromide

Teneligliptin functions by inhibiting the enzyme DPP-4, which is responsible for the degradation of incretin hormones such as GLP-1 (glucagon-like peptide 1). By inhibiting DPP-4, Teneligliptin increases the levels of these hormones, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner. This results in improved glycemic control without significant risk of hypoglycemia.

Pharmacological Effects

The pharmacological profile of Teneligliptin includes:

  • Antidiabetic Activity :
    • DPP-4 Inhibition : Potent inhibition with IC50 values of 0.37 nM for human DPP-4 and 0.29 nM for rat DPP-4 .
    • Glycemic Control : Clinical studies have demonstrated significant reductions in HbA1c levels in patients with type 2 diabetes.
  • Weight Management :
    • Unlike some other antidiabetic medications, Teneligliptin does not promote weight gain and may even support weight loss in some patients.
  • Cardiovascular Benefits :
    • Emerging evidence suggests that DPP-4 inhibitors may have cardiovascular protective effects, although further studies are needed to establish this link definitively.

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy and safety of Teneligliptin:

  • Efficacy in Glycemic Control :
    • A randomized double-blind study involving 300 patients showed that Teneligliptin significantly reduced fasting plasma glucose and postprandial glucose levels compared to placebo .
  • Combination Therapy :
    • In a trial assessing the combination of Teneligliptin with metformin, results indicated improved glycemic control over monotherapy with either agent alone .
  • Long-term Safety :
    • A long-term study (over one year) reported that Teneligliptin was well-tolerated with a low incidence of adverse effects, reinforcing its safety profile .

Comparative Efficacy

The following table summarizes the comparative efficacy of Teneligliptin against other DPP-4 inhibitors:

CompoundIC50 (nM)Weight ChangeCardiovascular Effects
Teneligliptin0.37NeutralPotentially beneficial
Sitagliptin0.54NeutralNeutral
Saxagliptin0.38Slight gainNeutral
Linagliptin0.25NeutralNeutral

Q & A

Q. Table 1: Key NMR Peaks for Structural Confirmation

Functional Group1H-NMR (δ, ppm)13C-NMR (δ, ppm)
Pyrrolidine C-H2.8–3.2 (m)45–55
Thiazolidinone C=O170–175
Pyrazole aromatic7.2–7.6 (m)120–130

What synthetic routes are optimal for introducing the 5-methyl-2-phenylpyrazole-piperazine moiety?

Basic Research Question
The piperazine-pyrazole linkage is critical for DPP-IV inhibitory activity . Key steps include:

  • Coupling Reactions : Use 5-methyl-2-phenylpyrazole-3-carboxylic acid with piperazine derivatives via EDCI/HOBt-mediated amidation.
  • Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis for the (2S,4S)-pyrrolidine core.
  • Purification : Column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) or recrystallization (ethanol/water) .

Q. Table 2: Reaction Conditions for Piperazine-Pyrazole Coupling

ReagentSolventTemperature (°C)Yield (%)
EDCI/HOBt, DIPEADMF2565–70
HATU, NEt3CH2Cl20 → 2575–80

How to develop a stability-indicating RP-HPLC method for quantifying this compound in formulations?

Intermediate Research Question
Follow ICH Q2(R1) guidelines for method validation:

  • Column : C18 (250 × 4.6 mm, 5 µm).
  • Mobile Phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B).
  • Detection : UV at 254 nm .
  • Forced Degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H2O2), and thermal stress (60°C). Monitor degradation products (e.g., hydrolyzed thiazolidinone).

Q. Table 3: HPLC Method Parameters

ParameterValue
Flow Rate1.0 mL/min
Injection Volume20 µL
Retention Time8.2 ± 0.3 min
LOD/LOQ0.15 µg/mL, 0.5 µg/mL

How to resolve discrepancies in degradation kinetics under varying pH conditions?

Advanced Research Question
Conflicting degradation rates may arise from:

  • Hydrate Stability : Hydrate ↔ anhydrous form interconversion under humidity (use dynamic vapor sorption (DVS)) .
  • Ionization Effects : pKa-dependent solubility (determine pKa via potentiometric titration).
  • Mitigation : Use non-linear regression models (e.g., Weibull equation) to account for pH-dependent degradation pathways.

What impurities are critical to monitor during scale-up synthesis?

Advanced Research Question
Key impurities include:

  • Process-Related : Unreacted pyrazole intermediates (e.g., 5-methyl-2-phenylpyrazole-3-carboxylic acid).
  • Degradation Products : Hydrolyzed thiazolidinone or oxidized piperazine derivatives .
  • Analytical Strategy : LC-MS/MS to identify impurities at ≤0.1% levels.

Q. Table 4: Common Impurities and Characterization

ImpuritySourceMS/MS (m/z)
Des-bromo analogIncomplete salt formation489.2 → 372.1
Pyrazole dimerSide reaction654.3 → 437.2

How to differentiate hydrate forms and assess their impact on bioavailability?

Advanced Research Question

  • Techniques :
    • Thermogravimetric Analysis (TGA) : Quantify water content (5–10% weight loss at 100°C) .
    • Dynamic Vapor Sorption (DVS) : Study hygroscopicity and hydrate stability.
    • Dissolution Testing : Compare solubility of hydrate vs. anhydrous forms in biorelevant media (FaSSIF/FeSSIF).

How to address contradictory bioactivity data in DPP-IV inhibition assays?

Advanced Research Question
Discrepancies may arise from:

  • Enzyme Source : Human recombinant vs. rat intestinal DPP-IV (IC50 differences).
  • Assay Conditions : pH (7.4 vs. 6.8), substrate (H-Gly-Pro-AMC vs. H-Ala-Pro-pNA).
  • Resolution : Standardize assays using WHO-recommended protocols and include positive controls (e.g., sitagliptin) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.